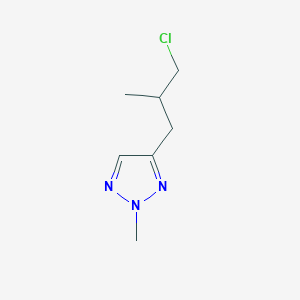
1-phenyl-1H-1,2,3-triazole-4-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-1H-1,2,3-triazole-4-carbothioamide is a heterocyclic compound with the molecular formula C9H8N4S. This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,3-triazole-4-carbothioamide can be synthesized through various methods. One common approach involves the reaction of phenylhydrazine with carbon disulfide and sodium hydroxide to form phenylhydrazinecarbodithioate. This intermediate is then cyclized with sodium azide to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
化学反応の分析
Types of Reactions: 1-Phenyl-1H-1,2,3-triazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives
科学的研究の応用
1-Phenyl-1H-1,2,3-triazole-4-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral properties, making it a candidate for drug development.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of agrochemicals and materials with specific properties .
作用機序
The mechanism of action of 1-phenyl-1H-1,2,3-triazole-4-carbothioamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which are involved in drug metabolism.
Pathway Modulation: It can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.
類似化合物との比較
1-Phenyl-1H-1,2,3-triazole-4-carbothioamide can be compared with other triazole derivatives:
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but different functional group, leading to distinct chemical properties and applications.
Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: Contains a selenium atom, which imparts unique antioxidant properties.
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol: Exhibits different binding conformations and biological activities.
特性
分子式 |
C9H8N4S |
|---|---|
分子量 |
204.25 g/mol |
IUPAC名 |
1-phenyltriazole-4-carbothioamide |
InChI |
InChI=1S/C9H8N4S/c10-9(14)8-6-13(12-11-8)7-4-2-1-3-5-7/h1-6H,(H2,10,14) |
InChIキー |
ZUPHTBAUMKDDSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Methylbenzo[d]isoxazol-5-yl)ethanone](/img/structure/B13146347.png)
![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13146352.png)


![2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13146374.png)
![6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)


![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)

![[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate](/img/structure/B13146418.png)



